
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate is a chemical compound with a complex structure that includes a cyclohexene ring and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate typically involves multiple steps. One common method starts with the commercially available citral, which undergoes aminisation, cyclisation, and hydrolysis to form α-cyclocitral. This intermediate is then oxidized using potassium permanganate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce various alcohols.
科学的研究の応用
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact pathways and targets may vary, but they often involve binding to enzymes or receptors, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): This compound has a similar structure but includes a hydroxy group.
(E)-4-(3-Oxo-2,6,6-trimethylcyclohex-1-en-1-yl)-3-buten-2-ol: Another structurally related compound with a hydroxyl group instead of an acetate group.
Uniqueness
3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
91475-71-7 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
[3-oxo-1-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] acetate |
InChI |
InChI=1S/C15H22O3/c1-10-7-6-8-15(4,5)14(10)13(9-11(2)16)18-12(3)17/h9H,6-8H2,1-5H3 |
InChIキー |
GBWLYRPLIDXWKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)C(=CC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



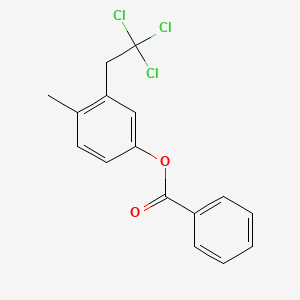

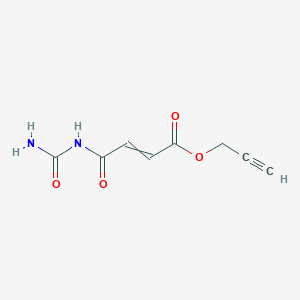
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
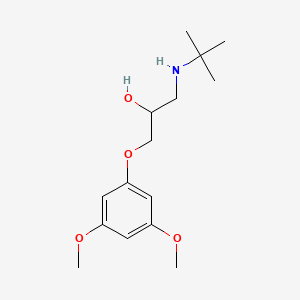
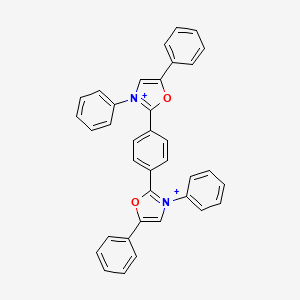
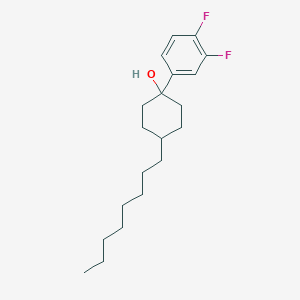
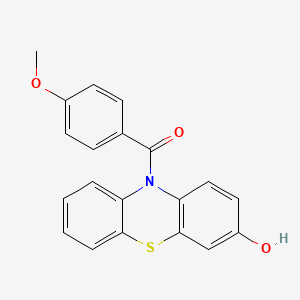
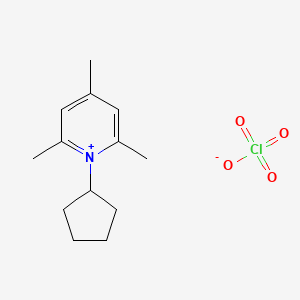
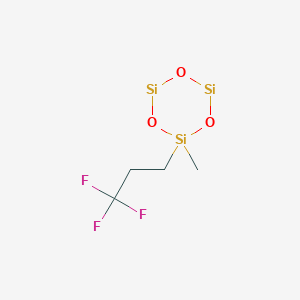

![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
